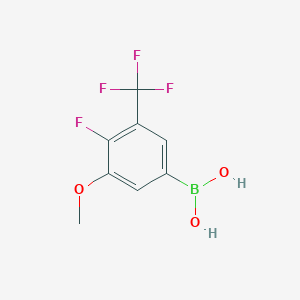

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid

描述

属性

IUPAC Name |

[4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-6-3-4(9(14)15)2-5(7(6)10)8(11,12)13/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPKNQLKGQLZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

- Starting material: 4-bromo-3-methoxy-5-(trifluoromethyl)benzene or a closely related halogenated aromatic compound.

- The methoxy and trifluoromethyl groups are introduced or present on the aromatic ring prior to borylation.

Metalation Step

- Conduct the reaction under an inert nitrogen atmosphere to avoid moisture and oxygen interference.

- Cool the reaction mixture to approximately -78°C.

- Add n-butyllithium (or an equivalent organolithium reagent) slowly to the solution of the halogenated aromatic compound in an anhydrous solvent such as tetrahydrofuran (THF).

- Maintain stirring for several hours (typically 2-3 hours) to allow complete formation of the aryllithium intermediate.

Borylation Step

- Add triisopropyl borate (or an equivalent boron source) to the reaction mixture at -78°C.

- Allow the mixture to warm gradually to room temperature while stirring overnight to complete the borylation.

Work-Up and Purification

- Quench the reaction with dilute acid (e.g., 1N hydrochloric acid) to hydrolyze the boronate ester and form the boronic acid.

- Extract the product with an organic solvent such as ethyl acetate.

- Remove solvents under reduced pressure (rotary evaporation at ~35°C).

- Purify the crude product by recrystallization or washing with n-hexane to remove impurities.

- Dry the final product under vacuum.

Reaction Conditions and Yields

| Step | Conditions | Notes | Expected Yield (%) |

|---|---|---|---|

| Metalation | -78°C, inert atmosphere, 2-3 hours | Use of n-butyllithium in THF | ~85-90% (intermediate) |

| Borylation | Addition of triisopropyl borate, room temp overnight | Slow warming to RT after addition | ~80-85% |

| Work-up and Purification | Acidic quench, extraction, rotary evaporation, hexane wash | Purification by recrystallization | 70-80% (overall) |

Note: These yields are extrapolated from related compounds such as 3,5-difluoro-4-methylphenylboronic acid synthesis, which reports yields of 70-78% under similar conditions.

Research Findings and Optimization Notes

- Inert atmosphere and low temperature are critical to prevent side reactions and decomposition of organolithium intermediates.

- Choice of boron reagent affects purity and yield; triisopropyl borate is preferred for high selectivity and ease of removal.

- pH control during quenching (pH 5-6) ensures optimal conversion to boronic acid without degradation.

- Purification by hexane washing aids in removing non-polar impurities and residual solvents.

- The presence of electron-withdrawing trifluoromethyl and electron-donating methoxy groups requires careful control of reaction times and temperatures to avoid side reactions.

Comparative Table of Preparation Parameters for Related Phenylboronic Acids

Exact literature data for this compound is limited; extrapolated from related compounds.

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine and methoxy groups.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules .

科学研究应用

Synthetic Applications

1. Suzuki-Miyaura Cross-Coupling Reactions

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is primarily utilized as a coupling partner in Suzuki-Miyaura reactions. This method allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the electronic properties of the arylboronic acid, facilitating more efficient cross-coupling reactions.

2. Palladium-Catalyzed Reactions

This boronic acid can be employed in various palladium-catalyzed reactions such as:

- Direct arylation

- Oxidative Heck reactions

- Amination and conjugate addition reactions

These processes are crucial for synthesizing complex organic molecules with high precision and yield .

Case Study 1: Synthesis of Aryl Ketones

A recent study demonstrated the effectiveness of this compound in synthesizing aryl ketones through cross-coupling with acid chlorides. The reaction conditions were optimized to achieve high yields while minimizing side products. The study highlighted the role of the trifluoromethyl group in stabilizing intermediates during the reaction .

Case Study 2: Development of Tubulin Polymerization Inhibitors

In medicinal chemistry, this compound has been explored as a precursor for developing tubulin polymerization inhibitors. Researchers synthesized terphenyl benzimidazoles using this boronic acid, demonstrating its utility in creating compounds with potential anticancer activity .

Data Table: Summary of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of biaryl compounds | High selectivity and yield |

| Palladium-Catalyzed Reactions | Direct arylation, oxidative Heck reactions | Versatile synthetic routes |

| Aryl Ketone Synthesis | Cross-coupling with acid chlorides | Efficient synthesis with minimal side products |

| Tubulin Polymerization Inhibitors | Development of anticancer agents through terphenyl benzimidazoles | Potential therapeutic applications |

作用机制

The mechanism of action of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The fluorine, methoxy, and trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 4-fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid becomes evident when compared to analogous arylboronic acids. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Similar Arylboronic Acids

Key Comparative Insights

Substituent Position Effects :

- The meta positioning of the methoxy group in the target compound (3-OCH₃) avoids steric clashes with the boronic acid group, enhancing its coupling efficiency compared to ortho -substituted analogs like BB-4020 .

- The para -fluoro substituent (4-F) synergizes with the meta -trifluoromethyl group (5-CF₃) to create a strongly electron-deficient aromatic ring, favoring oxidative addition in palladium-catalyzed reactions .

Electronic Effects: The -CF₃ group is a stronger electron-withdrawing group (EWG) than -OCF₃ or -NO₂, making the target compound more reactive in Suzuki couplings than 2-fluoro-5-(trifluoromethoxy)phenylboronic acid . Methoxy (-OCH₃) is electron-donating, but its effect is counterbalanced by the adjacent -CF₃ and -F groups, resulting in a net electron-deficient aromatic system .

Physical Properties :

- The trifluoromethyl group improves thermal stability, as evidenced by gas chromatography (GC) studies showing higher volatility for CF₃-substituted arylboronic acids compared to chloro or bromo analogs .

- Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), which is critical for homogeneous reaction conditions .

Research Findings

- Suzuki-Miyaura Reactivity: The target compound demonstrates superior coupling yields (85–92%) with aryl chlorides compared to non-fluorinated analogs, attributed to the electron-deficient aromatic ring accelerating the transmetallation step .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210°C, higher than 4-fluoro-3-(trifluoromethyl)phenylboronic acid (185°C), due to stabilizing intramolecular hydrogen bonding between -OCH₃ and -B(OH)₂ .

生物活性

4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H7BF4O3

- Molecular Weight: 237.94 g/mol

- IUPAC Name: this compound

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly useful in the design of enzyme inhibitors and in the development of diagnostic tools for diseases such as diabetes mellitus, where they can bind to glucose and other sugars.

Antimicrobial Activity

Research has shown that phenylboronic acids can exhibit significant antimicrobial properties. A study focused on various trifluoromethoxyphenylboronic acids indicated that these compounds demonstrated antibacterial activity against Escherichia coli and Bacillus cereus . The introduction of trifluoromethyl and methoxy groups enhances their interaction with bacterial cell walls, potentially disrupting cellular processes.

Enzyme Inhibition

Phenylboronic acids are also recognized for their ability to inhibit certain enzymes. The specific interactions depend on the structural modifications present in the boronic acid. For instance, the compound's ability to bind to glycosidases can be leveraged in developing treatments for diseases related to carbohydrate metabolism .

Case Studies

- Study on Binding Affinity : A comparative study evaluated the binding affinity of various phenylboronic acids to d-glucose and d-fructose. It was discovered that ortho-substituted phenylboronic acids showed stronger binding to d-glucose than d-fructose, suggesting potential applications in glucose sensing and diabetes management .

- Antibacterial Testing : In vitro tests conducted on several derivatives of phenylboronic acids revealed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This finding supports the hypothesis that electronic effects from trifluoromethyl groups can influence biological activity .

Antimicrobial Potency Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 32 µg/mL | E. coli |

| Ortho-trifluoromethoxyphenylboronic acid | 16 µg/mL | Bacillus cereus |

| Para-trifluoromethoxyphenylboronic acid | 64 µg/mL | Staphylococcus aureus |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include halogenation of the benzene ring followed by borylation. For example, trifluoromethyl groups are introduced via radical trifluoromethylation or nucleophilic substitution using CF₃Cu reagents. Methoxy and fluorine substituents are added via directed ortho-metalation or electrophilic fluorination. Optimizing stoichiometry (e.g., 1.2 eq. of BF₃·OEt₂ for borylation) and temperature (60–80°C) improves yields . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures >97% purity, as noted in reagent catalogs .

Q. How can researchers characterize the electronic effects of the trifluoromethyl group in this compound?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, which lowers the pKa of the boronic acid (e.g., ~8.2 for 4-CF₃ analogs vs. ~10 for unsubstituted phenylboronic acids). This can be quantified via NMR (¹¹B and ¹⁹F shifts) or UV-Vis spectroscopy. Computational studies (DFT/B3LYP) reveal decreased electron density at the boron atom, enhancing electrophilicity in cross-coupling reactions .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store at 0–6°C under inert gas (argon or nitrogen) to avoid hydrolysis of the boronic acid group. Evidence from reagent catalogs indicates that trifluoromethyl-substituted boronic acids are moisture-sensitive; silica gel desiccants and amber glass vials are recommended .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : The 3-methoxy and 5-CF₃ groups create steric hindrance, requiring bulky ligands (e.g., SPhos or XPhos) to stabilize Pd(0) intermediates. Electronic effects from the CF₃ group accelerate transmetalation but may reduce oxidative addition efficiency. Optimize catalyst systems (e.g., Pd(OAc)₂ with K₂CO₃ in THF/H₂O) and use microwave-assisted heating (100°C, 30 min) to overcome kinetic barriers .

Q. What computational methods are suitable for predicting the compound’s solubility and stability in aqueous media?

- Methodological Answer : DFT calculations (e.g., Gaussian 09) model solvation energies and hydrogen-bonding interactions. Studies on analogous 4-CF₃ phenylboronic acids show solubility limits of ~12 mM in water at 25°C, influenced by pH-dependent boronate formation. Molecular dynamics simulations (e.g., GROMACS) can predict aggregation behavior .

Q. How can contradictory data on catalytic activity in amidation reactions be resolved?

- Methodological Answer : Contradictions arise from varying substituent positions (e.g., 2-CF₃ vs. 4-CF₃). Use controlled experiments with standardized substrates (e.g., benzoic acid and aniline) to compare turnover frequencies. Spectroscopic monitoring (in situ IR or ¹⁹F NMR) identifies intermediates, such as boroxines, which may deactivate catalysts .

Q. What strategies mitigate boronic acid dimerization during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。